ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate
Overview
Description
Ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate is not fully understood. However, studies suggest that it may exert its anticancer activity by inhibiting the activity of enzymes involved in cancer cell growth and inducing apoptosis through the activation of caspases.
Biochemical and Physiological Effects:
Studies have reported that ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate exhibits low toxicity in normal cells. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate in lab experiments is its potential as a scaffold for designing new drugs. Its structural features make it a promising starting point for developing new compounds with improved pharmacological properties. However, one of the limitations is the lack of a comprehensive understanding of its mechanism of action, which makes it challenging to optimize its use in various applications.
Future Directions
There are several future directions for the study of ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate. One direction is to investigate its potential as a scaffold for designing new drugs with improved pharmacological properties. Another direction is to explore its potential use in materials science, particularly in the development of organic semiconductors. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
Scientific Research Applications
Ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies reporting its ability to inhibit cancer cell growth and induce apoptosis. In drug discovery, it has been investigated as a potential scaffold for designing new drugs due to its structural features. In materials science, it has been explored for its potential use in the development of organic semiconductors.
properties
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4/c1-3-25-17-11-7-14(8-12-17)18(13-19(23)26-4-2)22-20(24)15-5-9-16(21)10-6-15/h5-12,18H,3-4,13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHFALUCOWNKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-(4-ethoxyphenyl)-3-(4-fluorobenzoylamino)-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.